molecular formula C14H13N3O2 B10911693 2-phenoxy-N'-(3-pyridinylmethylene)acetohydrazide

2-phenoxy-N'-(3-pyridinylmethylene)acetohydrazide

Cat. No.: B10911693
M. Wt: 255.27 g/mol
InChI Key: KGKOQOKAMCSCNM-MHWRWJLKSA-N
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Description

  • Preparation Methods

    • Unfortunately, specific synthetic routes and industrial production methods for this compound are not readily available in the literature.
    • Researchers interested in its synthesis may need to explore custom approaches or consult specialized chemical databases.
  • Chemical Reactions Analysis

      2-phenoxy-N’-(3-pyridinylmethylene)acetohydrazide: likely undergoes various chemical reactions due to its functional groups.

    • Common reactions include oxidation, reduction, and substitution. Reagents and conditions would depend on the specific reaction.
    • Major products formed from these reactions could include derivatives with modified phenoxy or pyridine moieties.
  • Scientific Research Applications

    • This compound’s applications span multiple fields:

        Chemistry: It may serve as a building block for designing new molecules.

        Biology: Researchers might explore its interactions with biological systems.

        Medicine: Investigations into potential pharmacological properties are warranted.

        Industry: It could find use in specialty chemicals or materials.

  • Mechanism of Action

    • The exact mechanism by which 2-phenoxy-N’-(3-pyridinylmethylene)acetohydrazide exerts its effects remains unknown.
    • Further research is needed to identify molecular targets and pathways involved.
  • Comparison with Similar Compounds

    • Unfortunately, I don’t have information on similar compounds at the moment.
    • Researchers can explore related hydrazides or compounds with similar functional groups for comparison.

    Remember that this compound’s rarity and limited data availability may pose challenges, but further research could uncover its full potential .

    Properties

    Molecular Formula

    C14H13N3O2

    Molecular Weight

    255.27 g/mol

    IUPAC Name

    2-phenoxy-N-[(E)-pyridin-3-ylmethylideneamino]acetamide

    InChI

    InChI=1S/C14H13N3O2/c18-14(11-19-13-6-2-1-3-7-13)17-16-10-12-5-4-8-15-9-12/h1-10H,11H2,(H,17,18)/b16-10+

    InChI Key

    KGKOQOKAMCSCNM-MHWRWJLKSA-N

    Isomeric SMILES

    C1=CC=C(C=C1)OCC(=O)N/N=C/C2=CN=CC=C2

    Canonical SMILES

    C1=CC=C(C=C1)OCC(=O)NN=CC2=CN=CC=C2

    Origin of Product

    United States

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